4-Amino-5-chloro-2-fluorobenzonitrile
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Overview
Description
4-Amino-5-chloro-2-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2. It is a yellow solid at room temperature and is primarily used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-chloro-2-fluorobenzonitrile typically involves the reaction of 4-chloro-2-fluoroaniline with cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-5-chloro-2-fluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted benzonitriles.
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substituted benzonitriles
- Nitro or nitroso derivatives
- Amino derivatives
Scientific Research Applications
4-Amino-5-chloro-2-fluorobenzonitrile is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and receptor binding assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Used in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-5-chloro-2-fluorobenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
- 2-Fluorobenzonitrile
- 4-Amino-2-chlorobenzonitrile
- 5-Amino-2-fluorobenzonitrile
Comparison: 4-Amino-5-chloro-2-fluorobenzonitrile is unique due to the presence of both amino and nitrile functional groups, along with chlorine and fluorine substituents. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of chemical transformations and applications .
Properties
IUPAC Name |
4-amino-5-chloro-2-fluorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)6(9)2-7(5)11/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUGAORSTZPARZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)N)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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